molecular formula C26H21F2N3O3 B2353807 N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1013768-94-9

N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2353807
CAS No.: 1013768-94-9
M. Wt: 461.469
InChI Key: XHIAUEKBBDWDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) source . CSF1R signaling is critical for the survival, proliferation, and differentiation of macrophages and monocytes. Consequently, this compound serves as a valuable pharmacological tool for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment. By selectively inhibiting CSF1R, it can effectively deplete TAMs, which are known to promote tumor progression and suppress anti-tumor immunity source . This mechanism makes it a key compound for pre-clinical research in immuno-oncology, with applications in studying various solid tumors. Furthermore, its utility extends to models of inflammatory and autoimmune diseases where CSF1R-dependent macrophages are drivers of pathology, such as in rheumatoid arthritis and neurodegenerative conditions source . Researchers utilize this inhibitor to dissect CSF1R signaling pathways and evaluate the therapeutic potential of CSF1R blockade.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3/c1-17(32)20-8-10-23(11-9-20)29-25(33)24-15-31(14-18-4-2-6-21(27)12-18)30-26(24)34-16-19-5-3-7-22(28)13-19/h2-13,15H,14,16H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIAUEKBBDWDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C19_{19}H18_{18}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 360.35 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of androgen receptors.

  • Study Findings : A related series of 1H-pyrazole derivatives demonstrated significant antiproliferative activity against prostate cancer cell lines LNCaP and PC-3. For instance, compound 10e exhibited an IC50 value of 18 μmol/L against LNCaP cells and a PSA downregulation rate of 46% .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A61%76%
Compound B85%93%
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Androgen Receptor Modulation : The compound may act as an antagonist to androgen receptors, inhibiting pathways associated with prostate cancer progression.
  • Cytokine Regulation : By affecting cytokine levels, the compound may reduce inflammation and associated tissue damage.
  • Apoptosis Induction : Some pyrazole derivatives have been shown to induce apoptosis in cancer cells, which could be a mechanism through which this compound operates.

Case Study 1: Prostate Cancer Treatment

A study evaluated the efficacy of various pyrazole derivatives in treating prostate cancer. Among them, a derivative similar to this compound showed promising results in inhibiting cell growth and reducing PSA levels in LNCaP cells.

Case Study 2: Inflammatory Response

Research involving carrageenan-induced paw edema models demonstrated that several pyrazole derivatives exhibited significant anti-inflammatory effects comparable to standard treatments like ibuprofen. This suggests potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-acetylphenyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide with structurally related pyrazole carboxamides and analogs from the literature:

Compound Name Core Structure Substituents Key Features Potential Biological Implications Reference
This compound Pyrazole-4-carboxamide - 1-(3-fluorobenzyl)
- 3-((3-fluorobenzyl)oxy)
- 4-(4-acetylphenyl)
Dual fluorobenzyl groups; acetylphenyl carboxamide Enhanced lipophilicity and target binding due to fluorinated aromatic systems N/A
N-(3-Chloro-4-fluorophenyl)-5-(4-cyclopropyltriazol-1-yl)-3-(2,4-difluorobenzyl)-tetrahydropyrimidine-carboxamide (52) Tetrahydropyrimidine-carboxamide - 3-(2,4-difluorobenzyl)
- 5-(4-cyclopropyltriazol-1-yl)
- N-(3-chloro-4-fluorophenyl)
Hybrid triazole-tetrahydropyrimidine scaffold; multiple halogens Potential kinase inhibition (triazole moiety) or antimicrobial activity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-sulfamoylphenyl)-5-p-fluorophenyl-pyrazole-3-carboxamide (4h) Pyrazole-3-carboxamide - 1-(4-sulfamoylphenyl)
- 5-p-fluorophenyl
- N-(3,5-di-tert-butyl-4-hydroxyphenyl)
Sulfonamide and phenolic antioxidant groups Antioxidant or COX-2 inhibitory activity (sulfonamide); enhanced solubility
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Pyrazolo[3,4-d]pyrimidine - Chromene-fused pyrazolopyrimidine
- 3-(3-fluorophenyl)
- 4-(2-fluorobenzamide)
Fused heterocyclic core; fluorophenyl and chromenone groups Kinase inhibition (chromenone scaffold) or antiproliferative activity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide Pyrazole-3-carboxamide - 1-(2,4-dichlorophenyl)
- 5-(4-chlorophenyl)
- N-(3-pyridylmethyl)
Polychlorinated aromatic systems; pyridylmethyl carboxamide Antagonism of cannabinoid receptors (chlorinated aromatics); CNS-targeted activity
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide - 1-(4-fluorophenyl)
- 5-amino
Amino group at position 5; simple fluorophenyl substitution Antiviral or antimicrobial activity (amino group may enhance hydrogen bonding)

Key Structural and Functional Insights:

Core Modifications :

  • The target compound’s pyrazole-4-carboxamide core differs from the pyrazole-3-carboxamide (e.g., compound 4h ) and pyrazolo[3,4-d]pyrimidine (Example 53 ) scaffolds. The 4-carboxamide position may influence binding orientation in target proteins compared to 3-substituted analogs.

Substituent Effects: Fluorinated Benzyl Groups: The dual 3-fluorobenzyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound 4h’s p-fluorophenyl ). However, polychlorinated systems ( ) may exhibit stronger halogen bonding but poorer solubility. Acetylphenyl vs. Sulfonamide/Pyridyl: The 4-acetylphenyl carboxamide in the target compound contrasts with sulfonamide (4h ) or pyridylmethyl ( ) groups, suggesting divergent target selectivity (e.g., acetyl groups may favor kinase ATP-binding pockets).

Biological Implications: Fluorinated benzyl ethers (as in the target compound) are associated with improved blood-brain barrier penetration in CNS-targeted drugs .

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

The Claisen-Schmidt reaction between a ketone and an aldehyde forms an α,β-unsaturated carbonyl compound, which undergoes cyclization with hydrazine derivatives to yield pyrazolines. For instance, in the synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, chalcone intermediates were generated via acid-catalyzed condensation, followed by microwave-assisted cyclization with hydrazine hydrate. This method offers rapid reaction times (2–4 hours) and high yields (70–90%).

For the target compound, a similar approach could employ 4-acetylacetophenone and a suitably substituted aldehyde to form the chalcone intermediate. Subsequent cyclization with hydrazine hydrate would yield the dihydropyrazole, which could be oxidized to the aromatic pyrazole.

Direct Pyrazole Formation via Cyclocondensation

Alternative methods involve the direct cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. Patent US20160229808A1 highlights the use of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in oxidative coupling reactions with amines, bypassing traditional acid halide intermediates. While this patent focuses on carboxamide formation, the pyrazole core is preformed, suggesting that prior synthesis of the substituted pyrazole is critical.

Formation of the Carboxamide Group

The carboxamide at position 4 is critical for bioactivity and solubility. Two principal methods are employed: activation of the carboxylic acid followed by amide coupling and direct oxidative coupling .

Carboxylic Acid Activation

The pyrazole-4-carboxylic acid intermediate is converted to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. Subsequent reaction with 4-acetylaniline in the presence of a base (e.g., triethylamine) yields the carboxamide. This method, detailed in US20160229808A1, avoids transition metal catalysts and achieves high purity.

Oxidative Coupling of Aldehydes and Amines

Patent US20160229808A1 also discloses a one-step oxidative coupling of pyrazole-4-carbaldehydes with secondary amines using iodine (I2) as an oxidant. While this method is efficient, it requires stoichiometric oxidants and may necessitate optimization for electron-deficient amines like 4-acetylaniline.

Optimization and Characterization

Reaction Conditions and Yields

  • Pyrazole cyclization : Microwave irradiation (100–120°C, 30–60 minutes) improves yields compared to conventional heating.
  • Alkylation : Reactions conducted in THF at 60°C for 6–8 hours achieve >80% conversion.
  • Carboxamide formation : Acyl chloride method yields 70–85%, while oxidative coupling yields 60–75%.

Spectroscopic Validation

  • 1H NMR : The N-(4-acetylphenyl) group resonates as a singlet at δ 2.6 ppm (COCH3), while the 3-fluorobenzyl protons appear as multiplets at δ 4.8–5.2 ppm.
  • 13C NMR : The carboxamide carbonyl appears at δ 165–170 ppm, and the acetyl carbonyl at δ 200–205 ppm.

Q & A

Basic Synthesis and Purification

Q: What multi-step synthetic strategies are recommended for synthesizing this pyrazole-4-carboxamide derivative, and how can reaction intermediates be optimized for yield? A: The compound’s synthesis typically involves:

  • Step 1: Condensation of fluorobenzylamine derivatives with activated carbonyl intermediates (e.g., using EDC·HCl and HOBt·H₂O as coupling agents) to form the pyrazole core .
  • Step 2: O-Benzylation of the pyrazole oxygen using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor reactions via TLC and HPLC-MS to confirm intermediate structures .

Biological Screening Methodologies

Q: Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays based on structural analogs:

  • Antimicrobial: Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Analytical Characterization Challenges

Q: How should researchers address spectral overlaps in NMR and HPLC analysis caused by fluorinated substituents? A:

  • ¹H/¹³C NMR: Use deuterated DMSO-d₆ to resolve aromatic proton splitting patterns. Assign peaks via 2D experiments (COSY, HSQC) .
  • HPLC: Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) and C18 columns to separate fluorobenzyl regioisomers .

Solubility Limitations in Biological Assays

Q: What formulation strategies mitigate the compound’s low aqueous solubility? A:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, followed by enzymatic cleavage in vivo .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How can systematic substituent variation refine this compound’s pharmacophore model? A:

  • Fluorine Positioning: Compare 3-fluorobenzyl vs. 4-fluorobenzyl analogs to assess steric/electronic effects on target binding .
  • Acetylphenyl Modifications: Replace the acetyl group with sulfonamide or carbamate moieties to evaluate hydrogen-bonding contributions .

Computational Docking and Dynamics

Q: Which computational tools predict binding modes of this compound with kinase targets? A:

  • Docking: Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous kinases (e.g., EGFR or VEGFR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Contradictory Bioactivity Data in Literature

Q: How to resolve discrepancies in reported IC₅₀ values across studies? A:

  • Standardization: Validate assay conditions (cell passage number, serum concentration) .
  • Meta-Analysis: Apply cheminformatics tools (e.g., PubChem BioAssay) to compare datasets and identify outliers .

Metabolic Stability Profiling

Q: What in vitro methods assess hepatic metabolism of this compound? A:

  • Liver Microsomes: Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify isoform-specific interactions .

Polypharmacology and Off-Target Effects

Q: How to evaluate unintended interactions with non-target proteins? A:

  • Broad-Panel Screening: Utilize kinase profiler services (e.g., Eurofins) to test against 100+ kinases .
  • Thermal Shift Assays: Detect protein-ligand binding via changes in melting temperature (Tm) .

Synergistic Combinations with Existing Therapeutics

Q: What experimental designs test synergism with FDA-approved kinase inhibitors? A:

  • Combinatorial Screening: Use Chou-Talalay’s combination index (CI) method in dose-matrix formats .
  • Mechanistic Studies: Western blotting to assess downstream pathway inhibition (e.g., p-ERK/p-AKT) .

Impact of Pyrazole Ring Isomerism on Activity

Q: Does the 1H-pyrazole regioisomerism influence bioactivity? A:

  • Synthetic Control: Prepare 1H- and 2H-pyrazole isomers via regioselective cyclization .
  • Biological Comparison: Test isomers in parallel assays; ≥10-fold potency differences suggest isomer-specific binding .

Toxicological Profiling in Early Development

Q: Which in vitro toxicity assays are critical for preclinical evaluation? A:

  • hERG Inhibition: Patch-clamp assays to assess cardiac risk .
  • Ames Test: Bacterial reverse mutation assay (OECD 471) for genotoxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.